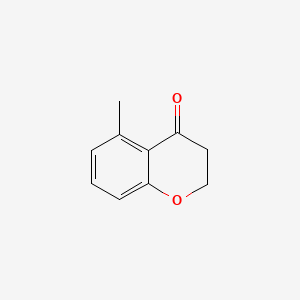
Cholesterol Amyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol Amyl Carbonate is a compound used for research and development . It is not intended for medicinal or household use .
Molecular Structure Analysis
The Cholesterol Amyl Carbonate molecule contains a total of 95 bonds. There are 39 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 carbonate derivative .Wissenschaftliche Forschungsanwendungen
Self-Assembly and Liquid Crystalline Polymers
Cholesterol Amyl Carbonate can be used in the synthesis of self-assembling liquid crystalline polymers . These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .
Drug Delivery Applications
Cholesterol-based compounds, including Cholesterol Amyl Carbonate, have been used in drug delivery applications . With proper block sizes and the use of appropriate organic co-solvents, these biocompatible cholesterol-based copolymers can self-assemble into aggregates with desirable shapes (e.g., vesicles or nanofibers), which have potential applications in drug delivery .
Bioimaging Applications
Cholesterol Amyl Carbonate can also be used in bioimaging applications . The unique properties of cholesterol-based compounds make them suitable for use in various imaging techniques.
Synthesis of New Cholesterol Derivatives
Cholesterol Amyl Carbonate can serve as a starting material for the synthesis of new cholesterol derivatives . These derivatives can have various applications, ranging from medicinal chemistry to materials science.
Cholesterol-Based Liquid Crystals
Cholesterol Amyl Carbonate can be used in the formation of cholesterol-based liquid crystals . These liquid crystals can have various applications, including in the development of new materials and technologies.
Cholesterol-Based Gelators
Cholesterol Amyl Carbonate can also be used in the formation of cholesterol-based gelators . These gelators can have various applications, including in the development of new materials and technologies.
Safety and Hazards
Wirkmechanismus
Target of Action
Cholesterol N-Amyl Carbonate, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate, is a derivative of cholesterol. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . Therefore, the primary targets of Cholesterol N-Amyl Carbonate are likely to be similar to those of cholesterol, including various enzymes involved in cholesterol metabolism and transport, such as HMG-CoA reductase and the NPC1 and NPC2 proteins .
Mode of Action
For instance, cholesterol is first converted to cholest-4-en-3-one by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Cholesterol N-Amyl Carbonate might undergo similar transformations and interactions.
Biochemical Pathways
Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . Cholesterol N-Amyl Carbonate, being a derivative of cholesterol, may be involved in similar biochemical pathways.
Pharmacokinetics
For instance, cholesterol is synthesized through the mevalonate pathway in the endoplasmic reticulum and is delivered to cells via receptor-mediated uptake of low-density lipoproteins (LDLs) .
Result of Action
For example, cholesterol is crucial for maintaining membrane integrity and fluidity, and it serves as a precursor for the synthesis of steroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cholesterol and its derivatives. For instance, temperature, humidity, and air pollutants have been shown to affect cholesterol levels . Therefore, similar environmental factors might also influence the action of Cholesterol N-Amyl Carbonate.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGKUVSDXMPGA-FLFWOSPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659874 |
Source


|
| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15455-79-5 |
Source


|
| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

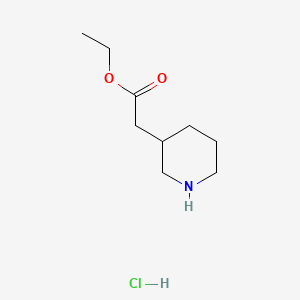

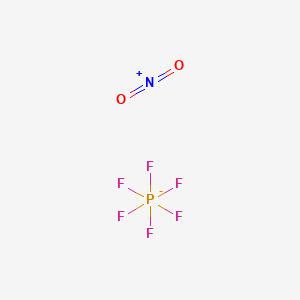

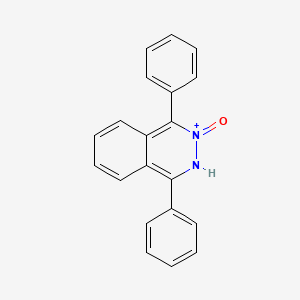



![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
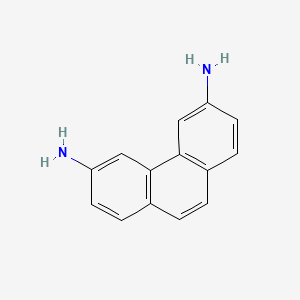
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
